2,3-Dimethyl-1H-indole-6-carbaldehyde
Description
2,3-Dimethyl-1H-indole-6-carbaldehyde is an indole derivative featuring methyl groups at positions 2 and 3 of the aromatic ring and a formyl (-CHO) functional group at position 4. Replacing the carboxylic acid (-COOH) group of this analog with an aldehyde (-CHO) yields the target compound. The theoretical molecular formula is C₁₁H₁₁NO (vs. C₁₁H₁₁NO₂ for the carboxylic acid), with a molecular weight of 173.21 g/mol.
Properties
CAS No. |
103987-27-5 |
|---|---|
Molecular Formula |
C11H11NO |
Molecular Weight |
173.21 g/mol |
IUPAC Name |
2,3-dimethyl-1H-indole-6-carbaldehyde |
InChI |
InChI=1S/C11H11NO/c1-7-8(2)12-11-5-9(6-13)3-4-10(7)11/h3-6,12H,1-2H3 |
InChI Key |
LVTRGCDDMKIQRG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(NC2=C1C=CC(=C2)C=O)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Dimethyl-1H-indole-6-carbaldehyde typically involves the Fischer indole synthesis, which is a well-known method for constructing indole rings. This method involves the reaction of phenylhydrazine with aldehydes or ketones under acidic conditions . For instance, the reaction of 2,3-dimethylphenylhydrazine with 6-formylindole under acidic conditions can yield 2,3-Dimethyl-1H-indole-6-carbaldehyde.
Industrial Production Methods
Industrial production of indole derivatives often involves large-scale Fischer indole synthesis, utilizing robust and scalable reaction conditions. The use of continuous flow reactors and optimized catalysts can enhance the efficiency and yield of the desired product .
Chemical Reactions Analysis
Types of Reactions
2,3-Dimethyl-1H-indole-6-carbaldehyde can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Electrophiles such as halogens, nitro groups, and sulfonyl groups can be introduced under acidic or basic conditions.
Major Products Formed
Oxidation: 2,3-Dimethyl-1H-indole-6-carboxylic acid.
Reduction: 2,3-Dimethyl-1H-indole-6-methanol.
Substitution: Various substituted indole derivatives depending on the electrophile used.
Scientific Research Applications
2,3-Dimethyl-1H-indole-6-carbaldehyde has several scientific research applications:
Mechanism of Action
The mechanism of action of 2,3-Dimethyl-1H-indole-6-carbaldehyde involves its interaction with various molecular targets and pathways. For instance, its anticancer activity may be attributed to its ability to induce apoptosis in cancer cells by interacting with specific proteins and enzymes involved in cell death pathways . Additionally, its antimicrobial activity may result from its ability to disrupt microbial cell membranes or inhibit essential microbial enzymes .
Comparison with Similar Compounds
Structural and Functional Group Analysis
The following table summarizes key structural and physicochemical differences between 2,3-Dimethyl-1H-indole-6-carbaldehyde and related indole derivatives:
Electronic and Steric Effects
- Methyl vs. Ethyl Substituents: The 2,3-dimethyl groups in the target compound provide moderate steric hindrance compared to the 1-ethyl group in the dihydro analog .
- Aldehyde Position : The aldehyde at position 6 (target compound) vs. position 3 ( compound) alters electronic distribution. A para-substituted aldehyde (C6) may stabilize resonance structures differently than meta-substituted (C3) analogs.
- Dihydro vs. Aromatic Indole : The dihydro indole in ’s compound reduces aromaticity, decreasing π-π stacking interactions but increasing flexibility .
Physicochemical Properties
- Solubility : The dihydro analog () is likely more lipophilic (logP ~2.5) due to the ethyl group and reduced polarity, whereas the target compound’s methyl groups and aldehyde may balance lipophilicity and polarity (logP ~1.8–2.0).
- Thermal Stability : Methyl groups at positions 2 and 3 could hinder rotational freedom, increasing melting point compared to less-substituted analogs.
Biological Activity
2,3-Dimethyl-1H-indole-6-carbaldehyde is an indole derivative with significant potential in various biological applications. This compound, characterized by its unique molecular structure, has been the subject of numerous studies aimed at elucidating its biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
- Molecular Formula : C11H11NO
- Molecular Weight : 173.21 g/mol
- CAS Number : 103987-27-5
The structural configuration of 2,3-Dimethyl-1H-indole-6-carbaldehyde includes a methyl group at the 2 and 3 positions of the indole ring and an aldehyde functional group at the 6 position. This specific arrangement influences its reactivity and biological activity.
Antimicrobial Properties
Research has indicated that indole derivatives exhibit promising antimicrobial activities. In preliminary studies, 2,3-Dimethyl-1H-indole-6-carbaldehyde demonstrated effectiveness against various bacterial strains:
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 3.90 µg/mL |
| Escherichia coli | Inactive |
| Candida albicans | MIC: 7.80 µg/mL |
These findings suggest that while the compound is particularly effective against certain Gram-positive bacteria, it shows limited activity against Gram-negative bacteria and fungi.
Anticancer Activity
Indole derivatives are recognized for their anticancer properties. Research indicates that modifications to the indole structure can enhance cytotoxic activity against cancer cells. While specific data on 2,3-Dimethyl-1H-indole-6-carbaldehyde is still emerging, its structural analogs have exhibited significant activity against various cancer cell lines.
The biological activity of 2,3-Dimethyl-1H-indole-6-carbaldehyde is likely mediated through multiple mechanisms:
- Enzyme Interaction : The compound may interact with enzymes involved in metabolic pathways, affecting cellular functions.
- Receptor Modulation : It may act as a ligand for specific receptors, influencing signaling pathways related to inflammation and cancer.
- Oxidative Stress Reduction : Indole derivatives often exhibit antioxidant properties, which can help mitigate oxidative stress in cells.
Case Studies and Research Findings
Several studies have focused on the synthesis and biological evaluation of indole derivatives similar to 2,3-Dimethyl-1H-indole-6-carbaldehyde:
- A study highlighted the synthesis of various indole carbaldehydes and their antimicrobial activities against Staphylococcus aureus and Candida albicans, showing that structural modifications can significantly impact efficacy .
- Another investigation into related compounds demonstrated that certain indoles could inhibit cancer cell proliferation through apoptosis induction .
- A comparative analysis of different indole derivatives revealed that those with specific substitutions exhibited enhanced antibacterial properties compared to their unsubstituted counterparts .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
